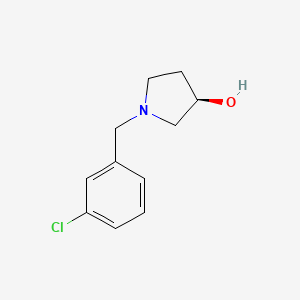

(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol

Description

Contextual Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

The five-membered nitrogen-containing heterocyclic ring, known as the pyrrolidine scaffold, is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov This structural motif is prevalent in a vast number of biologically active molecules, including many natural products like alkaloids and the essential amino acid proline. nih.govnih.gov The significance of the pyrrolidine scaffold is underscored by its presence in numerous pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov

The utility of the pyrrolidine ring in drug design stems from several key features. Its saturated, non-planar structure provides a three-dimensional geometry that allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic systems. nih.gov This sp³-hybridized framework can feature up to four stereogenic centers, introducing molecular complexity and stereochemical diversity that is often crucial for selective interaction with biological targets. nih.gov The conformational flexibility of the ring, a phenomenon known as "pseudorotation," further contributes to its versatility. nih.gov Consequently, pyrrolidine derivatives are not only integral components of drugs but are also widely employed as chiral catalysts and ligands in asymmetric synthesis. nih.gov

Importance of Stereochemical Control in the Synthesis of Chiral Aminocycloalcohols

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology and drug design. Molecules with one or more chiral centers, like (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol, can exist as enantiomers—non-superimposable mirror images. Although enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different behaviors within the chiral environment of a living system. google.com

Biological targets such as enzymes and receptors are inherently chiral, leading to stereoselective interactions with drug molecules. One enantiomer of a drug may elicit the desired therapeutic effect, while the other could be less active, completely inactive, or even responsible for adverse effects. A classic example is the drug ibuprofen, where the (S)-enantiomer is responsible for its anti-inflammatory activity. Therefore, the ability to selectively synthesize a single, desired enantiomer—a process known as stereochemical control—is of paramount importance.

The synthesis of enantiomerically pure chiral aminocycloalcohols, a class to which this compound belongs, is a key focus in pharmaceutical development. Achieving high optical purity ensures a drug product with a more predictable pharmacological and pharmacokinetic profile, potentially offering a better therapeutic index and reducing the risk of side effects associated with the unwanted enantiomer. google.com Various strategies, including the use of chiral starting materials (the "chiral pool"), asymmetric catalysis, and enzymatic resolutions, are employed to achieve this stereochemical control. google.comresearchgate.net

Overview of Research Trajectories for this compound

This compound is primarily utilized as a chiral building block or intermediate in the synthesis of more complex, biologically active molecules. The specific combination of its structural features—the chiral pyrrolidin-3-ol core and the 3-chlorobenzyl group—suggests its application in medicinal chemistry research, particularly for creating analogues of known bioactive compounds to probe structure-activity relationships (SAR). The chlorine atom on the benzyl (B1604629) ring is a common modification in drug design, often introduced to modulate factors like metabolic stability, lipophilicity, and binding affinity. nih.gov

The synthesis of this compound and its analogues follows well-established routes for preparing chiral N-substituted 3-hydroxypyrrolidines. Common strategies include:

Starting from Chiral Precursors: Syntheses often begin with readily available chiral molecules like natural malic acid or glutamic acid, which are chemically transformed into the desired pyrrolidine ring system. google.comgoogle.com

Cyclization Reactions: The pyrrolidine ring can be formed via intramolecular cyclization of a suitable acyclic precursor. For instance, the reaction of epichlorohydrin (B41342) with 3-chlorobenzylamine (B151487) can lead to a precursor that subsequently cyclizes to form the 1-(3-chlorobenzyl)-pyrrolidin-3-ol structure.

Alkylation of a Pyrrolidine Core: An alternative approach involves the N-alkylation of (R)-pyrrolidin-3-ol with 3-chlorobenzyl chloride or bromide.

While specific, large-scale studies detailing the biological activities of this compound itself are not prominent in the public literature, the broader class of N-substituted pyrrolidine derivatives has been investigated for a wide range of pharmacological activities, including antibacterial, antifungal, and central nervous system effects. nih.govresearchgate.netbiointerfaceresearch.comekb.eg Therefore, the research trajectory for this compound is most likely as a key intermediate for the discovery and development of novel therapeutic agents within these and other areas of medicine.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZVNOAPUMMXOY-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401229744 | |

| Record name | 3-Pyrrolidinol, 1-[(3-chlorophenyl)methyl]-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314355-33-3 | |

| Record name | 3-Pyrrolidinol, 1-[(3-chlorophenyl)methyl]-, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314355-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinol, 1-[(3-chlorophenyl)methyl]-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 3 Chloro Benzyl Pyrrolidin 3 Ol

Asymmetric Synthesis Approaches to the Pyrrolidin-3-ol Core

The primary challenge in synthesizing the target compound lies in the stereocontrolled formation of the (R)-pyrrolidin-3-ol scaffold. Several asymmetric strategies have been developed to achieve high enantiopurity.

Chiral Auxiliary-Mediated Strategies for Enantiocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. This strategy is effective for controlling the stereochemistry during the formation of the pyrrolidine (B122466) ring.

One common class of chiral auxiliaries is the oxazolidinones, popularized by David Evans. In a typical sequence, an oxazolidinone auxiliary is acylated, and the resulting imide undergoes stereoselective reactions, such as alkylation or aldol (B89426) additions, where the bulky substituent on the auxiliary blocks one face of the enolate, directing the electrophile to the opposite side. wikipedia.org For the synthesis of a pyrrolidin-3-ol core, a substrate functionalized with an oxazolidinone could undergo a sequence of reactions, including Michael addition and subsequent cyclization, to form the heterocyclic ring with the desired stereochemistry. The final step involves the cleavage of the auxiliary to reveal the chiral pyrrolidin-3-ol.

Another widely used auxiliary is camphorsultam, which can provide high levels of asymmetric induction in various transformations, including Michael additions, which can be a key step in building the pyrrolidine framework. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid chelated transition state, effectively shielding one face of the enolate. |

| Camphorsultam | Michael Additions, Diels-Alder | Provides high stereoselectivity due to steric hindrance from the camphor (B46023) skeleton. wikipedia.org |

Organocatalytic and Metal-Catalyzed Asymmetric Cyclization Reactions

In recent decades, organocatalysis and transition-metal catalysis have emerged as powerful tools for asymmetric synthesis, offering direct routes to chiral molecules without the need for stoichiometric chiral auxiliaries. nih.gov

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are frequently used to catalyze the asymmetric synthesis of pyrrolidines. nih.govresearchgate.net These catalysts can activate substrates through the formation of transient iminium ions or enamines. A common strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which constructs the five-membered pyrrolidine ring in a single step with control over multiple stereocenters. researchgate.net Alternatively, cascade or domino reactions, such as a Michael addition followed by an intramolecular aldol cyclization, can be employed to build the functionalized pyrrolidine core with high diastereo- and enantioselectivity. rsc.orgnih.gov

Metal Catalysis: Transition metals like palladium, copper, and rhodium are effective catalysts for asymmetric cyclization reactions. Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a versatile method for constructing pyrrolidines enantioselectively. nih.gov The choice of chiral ligand is crucial for inducing high stereoselectivity in these reactions. nih.gov Similarly, copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides have been extensively studied and provide reliable access to highly functionalized, enantioenriched pyrrolidines. researchgate.net

Table 2: Comparison of Catalytic Asymmetric Cyclization Methods

| Method | Catalyst Example | Typical Reaction | Advantages |

|---|---|---|---|

| Organocatalysis | Diarylprolinol silyl (B83357) ether | Aza-Michael/Aldol Cascade | Metal-free, environmentally benign, high enantioselectivity. researchgate.netnih.gov |

| Metal Catalysis | Pd(0) with Chiral Ligand | [3+2] Cycloaddition | High atom economy, excellent stereocontrol, broad substrate scope. nih.gov |

| Metal Catalysis | Cu(I) with BINAP Ligand | 1,3-Dipolar Cycloaddition | Mild reaction conditions, high yields and enantioselectivities. nih.gov |

Enzyme-Mediated Biocatalytic Routes for Chiral Pyrrolidines

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. researchgate.net For the synthesis of chiral pyrrolidines, enzymatic kinetic resolution (EKR) and asymmetric synthesis are the primary approaches. rsc.orgnih.gov

In an EKR, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. mdpi.com For instance, lipases are commonly used to resolve racemic N-protected 3-hydroxypyrrolidines through selective acylation or hydrolysis. rsc.org Dynamic kinetic resolution (DKR) combines this enzymatic process with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.orgmdpi.com

More recently, engineered enzymes have enabled direct asymmetric synthesis. For example, directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with high efficiency and enantioselectivity (up to 99:1 er). acs.orgnih.govnih.gov This method provides a direct and sustainable route to the chiral pyrrolidine core from linear precursors. acs.orgnih.gov

Table 3: Biocatalytic Approaches to Chiral Pyrrolidines

| Biocatalytic Method | Enzyme Class | Principle | Typical Outcome |

|---|---|---|---|

| Kinetic Resolution (KR) | Lipase (e.g., CAL-B) | Selective acylation of one enantiomer of racemic 3-hydroxypyrrolidine. rsc.org | Max. 50% yield of desired enantiomer. |

| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Catalyst | Enzymatic resolution combined with in-situ racemization of the starting material. rsc.org | Theoretical yield up to 100%. |

| Asymmetric C-H Amination | Engineered Cytochrome P411 | Intramolecular insertion of a nitrene into a C-H bond to form the ring. acs.orgnih.gov | High yield and enantiomeric ratio. acs.org |

Strategies for Introducing the 3-Chloro-benzyl Substituent

Once the chiral (R)-pyrrolidin-3-ol core is obtained, the final step is the introduction of the 3-chlorobenzyl group onto the nitrogen atom. This is typically achieved through N-alkylation or reductive amination.

N-Alkylation Reactions with Chiral Pyrrolidin-3-ol Precursors

Direct N-alkylation is a straightforward and widely used method for forming C-N bonds. This reaction involves the nucleophilic substitution (SN2) of a 3-chlorobenzyl halide (e.g., 3-chlorobenzyl chloride or bromide) by the secondary amine of (R)-pyrrolidin-3-ol. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N). The choice of solvent is critical and polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often employed to facilitate the SN2 reaction. The reaction generally proceeds with high yields and does not affect the stereocenter at the C-3 position.

Table 4: Typical Conditions for N-Alkylation of (R)-pyrrolidin-3-ol

| Alkylating Agent | Base | Solvent | Temperature |

|---|---|---|---|

| 3-Chlorobenzyl chloride | K₂CO₃ | Acetonitrile | Room Temp. to 80 °C |

| 3-Chlorobenzyl bromide | Et₃N | Dichloromethane | Room Temperature |

Halogenation and Benzyl (B1604629) Group Incorporation Strategies

The synthesis of (R)-1-(3-chloro-benzyl)-pyrrolidin-3-ol necessitates a strategic approach to both the formation of the chiral pyrrolidine core and the subsequent introduction of the 3-chlorobenzyl group onto the nitrogen atom. A robust strategy commences with a chiral precursor that guides the stereochemistry of the final product.

A notable pathway begins with a chiral halogenated starting material, such as (R)-2-(tert-butyldimethylsilyloxy)-3-chloropropionitrile. This precursor incorporates a halogen atom that is pivotal for the subsequent cyclization step. The synthesis proceeds through a reductive cyclization, where the nitrile group is reduced, and the resulting primary amine undergoes an intramolecular nucleophilic substitution to form the pyrrolidine ring. This process is typically achieved through catalytic hydrogenation.

The incorporation of the 3-chlorobenzyl group is generally accomplished via N-alkylation of the (R)-pyrrolidin-3-ol intermediate. This reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on an electrophilic benzylic carbon. The choice of the benzylating agent is critical, with 3-chlorobenzyl halides, such as 3-chlorobenzyl chloride or 3-chlorobenzyl bromide, being common electrophiles. The reaction is typically carried out in the presence of a base to deprotonate the pyrrolidine nitrogen, thereby enhancing its nucleophilicity.

A representative synthetic sequence is outlined below:

Reductive Cyclization: (R)-2-(tert-butyldimethylsilyloxy)-3-chloropropionitrile is subjected to catalytic hydrogenation. This step concurrently reduces the nitrile to a primary amine and facilitates an intramolecular cyclization to form the silyl-protected (R)-pyrrolidin-3-ol.

Deprotection: The silyl protecting group on the hydroxyl function is removed under appropriate conditions to yield (R)-pyrrolidin-3-ol.

N-Alkylation: The resulting (R)-pyrrolidin-3-ol is then reacted with 3-chlorobenzyl chloride in the presence of a base to afford the target compound, this compound.

This strategy effectively utilizes a halogenated precursor to construct the pyrrolidine ring and subsequently incorporates the substituted benzyl group through a standard N-alkylation protocol.

Regioselective and Stereoselective Functionalization of Pyrrolidine Rings

The synthesis of this compound hinges on precise control over both stereoselectivity and regioselectivity. The stereochemistry of the final product is dictated by the chirality of the starting material, emphasizing the importance of sourcing enantiomerically pure precursors.

One of the primary challenges in the synthesis of N-substituted 3-hydroxypyrrolidines is achieving regioselective N-alkylation over O-alkylation. The pyrrolidin-3-ol moiety possesses two nucleophilic sites: the secondary amine (nitrogen) and the hydroxyl group (oxygen). While the nitrogen is generally more nucleophilic, competitive O-alkylation can occur, leading to undesired byproducts. The selectivity of this reaction is influenced by several factors, including the nature of the base, solvent, and the electrophile. Generally, polar aprotic solvents and the use of a strong base that selectively deprotonates the nitrogen favor N-alkylation.

For the stereoselective synthesis of the (R)-pyrrolidin-3-ol core, various methods have been developed. As mentioned, starting from a chiral pool material like (R)-epichlorohydrin to generate (R)-3-chloro-2-hydroxypropionitrile is a common and effective strategy. beilstein-journals.org Alternative approaches include the use of biocatalysis, where enzymes are employed to perform stereoselective hydroxylations on N-protected pyrrolidines. beilstein-journals.org

The following table summarizes key aspects of achieving regioselectivity and stereoselectivity in the synthesis of the target compound:

| Transformation | Key Challenge | Strategies and Controlling Factors |

|---|---|---|

| Stereoselective formation of (R)-pyrrolidin-3-ol | Establishing the (R) stereocenter at C3. | - Use of chiral starting materials (e.g., from (R)-epichlorohydrin).

|

| Regioselective N-alkylation | Preferential alkylation of the nitrogen atom over the oxygen atom. | - Choice of base (e.g., NaOH, K2CO3) to favor N-deprotonation.

|

Optimization of Reaction Conditions for Scalable Production

For the synthesis of this compound to be viable for larger-scale production, the optimization of reaction conditions is paramount. This involves maximizing yield, minimizing reaction times, ensuring high purity of the product, and utilizing cost-effective and safe reagents and processes.

A key step amenable to optimization is the catalytic hydrogenation for the formation of the pyrrolidine ring. The choice of catalyst, hydrogen pressure, temperature, and solvent can significantly impact the efficiency and selectivity of this reaction. Raney Nickel is a commonly used catalyst for such transformations. beilstein-journals.org

The N-alkylation step also requires careful optimization. The selection of the base, solvent, reaction temperature, and the stoichiometry of the reagents are critical parameters. Phase-transfer catalysis can sometimes be employed to enhance the reaction rate and yield in biphasic systems.

The following table presents a summary of typical reaction conditions for the key synthetic steps, derived from analogous syntheses, which can serve as a starting point for scalable production optimization. beilstein-journals.org

| Synthetic Step | Parameter | Typical Conditions | Considerations for Optimization |

|---|---|---|---|

| Reductive Cyclization of (R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile | Catalyst | Raney-Nickel | Screening of other catalysts (e.g., Palladium, Platinum based) for improved activity and selectivity. |

| Solvent | Methanol | Evaluation of other alcoholic or ethereal solvents. | |

| Hydrogen Pressure | 5 bar | Investigating the effect of varying pressure on reaction time and completeness. | |

| Temperature | 100 °C | Lowering the temperature to improve selectivity and reduce energy consumption. | |

| N-alkylation with 3-chlorobenzyl chloride | Base | Sodium Hydroxide | Screening of other inorganic or organic bases (e.g., K2CO3, triethylamine) to optimize yield and minimize side reactions. |

| Solvent | Methanol (in situ) | Exploring other polar aprotic solvents like acetonitrile or DMF to potentially improve regioselectivity. | |

| Temperature | Room Temperature | Adjusting the temperature to control the reaction rate and selectivity. |

Furthermore, modern approaches such as continuous flow chemistry are being explored for the scalable synthesis of chiral pyrrolidines. Flow chemistry can offer advantages in terms of safety, efficiency, and scalability by providing precise control over reaction parameters.

Chemical Reactivity and Transformations of R 1 3 Chloro Benzyl Pyrrolidin 3 Ol

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a tertiary amine. Its lone pair of electrons imparts basic and nucleophilic character, although its reactivity is distinct from that of primary or secondary amines. As it lacks a proton, it cannot undergo reactions such as acylation or sulfonylation to form stable neutral amides or sulfonamides.

Nucleophilic Reactions and Derivatizations

As a tertiary amine, the pyrrolidine nitrogen in (R)-1-(3-chloro-benzyl)-pyrrolidin-3-ol primarily functions as a Brønsted-Lowry base, readily accepting a proton from an acid. Its nucleophilic character is most prominently expressed in reactions that lead to the formation of a new bond to the nitrogen, resulting in a positively charged quaternary ammonium (B1175870) species. It does not undergo derivatization reactions typical for primary and secondary amines.

Quaternization and Amine Salt Formation

The lone pair of electrons on the nitrogen atom allows it to react with electrophiles. This reactivity is fundamental to two key transformations: amine salt formation and quaternization.

Amine Salt Formation: In the presence of acids, the nitrogen atom is protonated to form an ammonium salt. This reaction is a simple acid-base neutralization and is often used to improve the water solubility and crystalline nature of the compound. For example, reaction with hydrochloric acid (HCl) would yield (R)-1-(3-chloro-benzyl)-3-hydroxypyrrolidinium chloride.

Quaternization: The nitrogen can act as a nucleophile and attack an alkyl halide, such as methyl iodide (CH₃I), through an S_N2 reaction. This process, known as quaternization, results in the formation of a quaternary ammonium salt. The product of such a reaction would be a (R)-1-(3-chloro-benzyl)-3-hydroxy-1-methylpyrrolidinium salt. These quaternary salts are permanently charged and have different biological and chemical properties compared to the parent tertiary amine.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Salt Formation | Acid (e.g., HCl) | Pyrrolidinium Salt |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

Reactions at the C-3 Hydroxyl Group

The secondary hydroxyl group at the stereogenic C-3 position is a versatile functional handle for a wide array of chemical modifications. These include esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers, which can alter the compound's lipophilicity and pharmacological profile.

Esterification: This can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). For instance, reaction with acetyl chloride in the presence of a base would yield (R)-1-(3-chloro-benzyl)-pyrrolidin-3-yl acetate (B1210297). Biocatalytic methods are also applicable; studies on analogous N-benzyl-3-pyrrolidinols have shown that lipases, such as that from Aspergillus oryzae, can catalyze transesterification with reagents like isopropyl acetate to selectively form the acetate ester. tandfonline.com

Etherification: To form an ether, the hydroxyl group is typically first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to produce the corresponding ether, such as (R)-1-(3-chloro-benzyl)-3-methoxypyrrolidine.

Oxidation and Reduction Processes at the Hydroxyl Center

The secondary alcohol functionality can be oxidized to a ketone. The reduction of the hydroxyl group itself is not a common transformation.

Oxidation: Mild oxidizing agents are employed to convert the secondary alcohol to a ketone without affecting other parts of the molecule. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a well-established method for this transformation, known for its high yields and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org Applying this to this compound would yield 1-(3-chloro-benzyl)-pyrrolidin-3-one. guidechem.com Other modern oxidation protocols, such as those using copper/TEMPO systems, can also be effective. nih.govd-nb.info

Substitution Reactions at the Stereogenic Carbon

The hydroxyl group is a poor leaving group, so it must first be converted into a more reactive intermediate to undergo nucleophilic substitution. libretexts.org Such reactions are crucial for introducing diverse functional groups at the C-3 position.

Via Sulfonate Esters: A common strategy is to convert the alcohol into a sulfonate ester, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting (R)-1-(3-chloro-benzyl)-pyrrolidin-3-yl methanesulfonate (B1217627) is an excellent substrate for S_N2 reactions. sigmaaldrich.com Subsequent reaction with a nucleophile (e.g., azide, cyanide, or an amine) proceeds with inversion of stereochemistry to yield the corresponding (S)-3-substituted pyrrolidine derivative.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful one-pot method for the direct substitution of the hydroxyl group with a variety of nucleophiles with complete inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction involves treating the alcohol with triphenylphosphine (B44618) (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable acidic nucleophile (pKa < 13). wikipedia.orgnih.gov For example, using benzoic acid as the nucleophile would produce the (S)-configured benzoate (B1203000) ester. This method is widely used in natural product synthesis due to its reliability and stereospecificity. nih.govresearchgate.net

| Reaction Type | Reagents | Intermediate/Product Type | Stereochemical Outcome |

|---|---|---|---|

| Esterification | Acyl Chloride / Base or Lipase / Acetate Source | Ester | Retention |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether | Retention |

| Oxidation | DMSO, Oxalyl Chloride, Base (Swern) | Ketone | Loss of stereocenter |

| Substitution (via Mesylate) | 1. MsCl / Base 2. Nucleophile | Substituted Pyrrolidine | Inversion (at S_N2 step) |

| Substitution (Mitsunobu) | PPh₃, DEAD, Acidic Nucleophile | Substituted Pyrrolidine (Ester, etc.) | Inversion |

Reactivity of the Chlorobenzyl Moiety

The chlorobenzyl portion of the molecule, comprising a 1,3-disubstituted benzene (B151609) ring, is the primary site for aromatic substitutions as well as transformations involving the benzylic carbon-nitrogen bond and the carbon-chlorine bond.

Electrophilic Aromatic Substitution Patterns on the Chlorobenzyl Group

The introduction of a new substituent onto the benzene ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the two existing groups: the chloro group and the 1-(pyrrolidin-3-ol)methyl group. The chloro group is deactivating due to its strong electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions through a resonance-based electron-donating effect. doubtnut.comquora.com The 1-(pyrrolidin-3-ol)methyl group, being an alkyl substituent attached to the ring, is generally considered an activating group and also directs to the ortho and para positions. libretexts.org

When both groups are present on the ring in a meta relationship, their directing influences are additive. The strongest activating group typically determines the position of substitution. In this case, the alkyl group is activating while the chloro group is deactivating. ualberta.ca Therefore, electrophilic attack is predicted to occur at the positions that are ortho and para to the activating alkyl group, which are also ortho or para to the deactivating chloro group.

| Position on Ring | Relation to Benzyl (B1604629) Group | Relation to Chloro Group | Predicted Reactivity |

|---|---|---|---|

| C2 | ortho | ortho | Favored |

| C4 | meta | ortho | Favored |

| C5 | para | meta | Disfavored |

| C6 | ortho | para | Favored |

The primary products of electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation are thus expected to be mixtures of the 2-, 4-, and 6-substituted isomers.

Nucleophilic Displacement Reactions of the Benzylic Chloride

The synthesis of this compound typically involves the reaction of (R)-pyrrolidin-3-ol with 3-chlorobenzyl chloride. This reaction is a nucleophilic substitution at the benzylic carbon of 3-chlorobenzyl chloride. Benzyl halides are known to undergo nucleophilic substitution via both SN1 and SN2 mechanisms, with the operative pathway being highly dependent on the reaction conditions and substrate structure. quora.comdoubtnut.com

The SN1 mechanism is facilitated by the formation of a resonance-stabilized benzyl carbocation. quora.comdoubtnut.com Polar protic solvents, such as water or alcohols, can stabilize this carbocation, favoring the SN1 pathway. reddit.com Conversely, the SN2 mechanism, which involves a backside attack by the nucleophile in a single concerted step, is favored by polar aprotic solvents (e.g., DMF, DMSO) and strong, unhindered nucleophiles. reddit.comstackexchange.com For primary benzylic halides like 3-chlorobenzyl chloride, the SN2 pathway is often competitive or dominant, especially with potent nucleophiles like the secondary amine of pyrrolidin-3-ol. stackexchange.com

The presence of the chloro substituent on the benzene ring can also influence the reaction rate. While its inductive effect slightly destabilizes the carbocation intermediate (slowing SN1), its effect on the SN2 transition state is less pronounced. The choice of solvent and base is therefore critical in controlling the outcome and efficiency of the N-alkylation reaction.

Catalytic Hydrogenation and Dechlorination Studies

The chlorobenzyl group contains two bonds susceptible to catalytic hydrogenolysis: the carbon-chlorine (C-Cl) bond on the aromatic ring and the benzylic carbon-nitrogen (C-N) bond. The selective cleavage of one of these bonds in the presence of the other is a significant challenge in synthetic chemistry.

Dechlorination: The hydrogenolysis of an aryl chloride to the corresponding arene is a common transformation, typically achieved using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate.

Debenzylation: The cleavage of an N-benzyl group is a standard method for deprotecting amines, also commonly performed with Pd/C and H₂. researchgate.netnih.govacs.org The amine product can, however, act as a catalyst poison, sometimes necessitating acidic conditions or specialized catalysts to achieve high efficiency. nih.govacs.org

In the case of this compound, the relative rates of dechlorination and debenzylation are highly dependent on the catalyst and reaction conditions. Research on related substrates, such as 4-chloro-N,N-dibenzylaniline, has shown that reaction conditions can be tuned to favor one transformation over the other. researchgate.net For instance, basic conditions tend to favor dechlorination, while acidic conditions can promote preferential debenzylation. researchgate.net The choice of catalyst support and specific palladium catalysts can also provide high selectivity for debenzylation while minimizing the undesired dechlorination side reaction. nacatsoc.org

| Desired Transformation | Typical Catalyst | Hydrogen Source | Key Conditions/Additives | Primary Product |

|---|---|---|---|---|

| Debenzylation | Pd/C | H₂ | Acidic medium (e.g., HCl, AcOH) | This compound |

| Dechlorination | Pd/C | H₂, HCOOH, etc. | Basic medium (e.g., NEt₃, NaOH) | (R)-1-Benzyl-pyrrolidin-3-ol |

| Full Reduction | Pd/C | H₂ | Forced conditions (high pressure/time) | (R)-Pyrrolidin-3-ol |

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Scaffold

The pyrrolidine ring is a saturated, five-membered heterocycle that is generally stable. However, under specific conditions, it can undergo reactions that lead to the cleavage or rearrangement of the ring structure.

Ring-Opening Reactions: The cleavage of the unstrained C-N bonds within a pyrrolidine ring is a challenging but increasingly explored area of synthetic chemistry. researchgate.net Modern methods have emerged that enable the "deconstructive functionalization" of such stable cyclic amines. One strategy involves the activation of the amine, for example, through the formation of an N-silylammonium ion, which can then undergo a ring-opening reaction promoted by a Lewis acid and a hydrosilane. researchgate.net Another approach uses difluorocarbene, which inserts into the C-H bond adjacent to the nitrogen, leading to an intermediate that fragments to cleave a C-N bond. researchgate.net While these methods have not been specifically reported for this compound, they represent potential pathways for transforming the pyrrolidine core into functionalized linear amines.

Ring-Expansion Reactions: The expansion of a pyrrolidine ring to a six-membered piperidine (B6355638) is a less common transformation that typically requires specific functionalities adjacent to the ring. For N-substituted pyrrolidines, ring expansion is not a facile process. Most known methods for ring expansion of cyclic amines apply to smaller, more strained rings like aziridines and azetidines. rsc.org The synthesis of piperidines is more commonly achieved through cyclization strategies rather than the expansion of a pre-existing pyrrolidine scaffold. Therefore, ring-expansion of the pyrrolidine moiety in this compound would likely require a multi-step sequence to install the necessary reactive handles, and is not a characteristic reaction of the parent scaffold.

Mechanistic Elucidation of Reactions Involving R 1 3 Chloro Benzyl Pyrrolidin 3 Ol

Transition State Characterization and Energy Barrier Calculations

No studies characterizing the transition states or calculating the energy barriers for reactions involving (R)-1-(3-chloro-benzyl)-pyrrolidin-3-ol have been found. Such studies are crucial for a quantitative understanding of reaction kinetics and mechanisms. For comparison, research on the solvolysis of benzyl (B1604629) chlorides has involved detailed analyses of transition state structures, but this work does not extend to the more complex pyrrolidinol derivative .

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms. However, a search of the scientific literature yielded no instances of KIE studies performed on this compound. While the principles of KIE are well-established and have been applied to many organic reactions, including those involving benzyl derivatives, their application to this specific compound has not been reported. For instance, chlorine isotope effects have been used to differentiate between SN1 and SN2 reaction mechanisms in benzyl chlorides, but this has not been extended to the reactions of this compound.

Advanced Computational and Theoretical Investigations of R 1 3 Chloro Benzyl Pyrrolidin 3 Ol

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical studies are instrumental in providing a detailed understanding of the three-dimensional structure and conformational preferences of molecules. These computational methods allow for the precise calculation of geometric parameters and the exploration of the potential energy surface.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a important tool in computational chemistry for the accurate prediction of molecular geometries. By approximating the many-electron Schrödinger equation, DFT calculations can determine the lowest energy arrangement of atoms in a molecule, known as the ground state geometry. For (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol, DFT calculations would typically be performed using a suitable functional, such as B3LYP, and a basis set, for instance, 6-31G*, to obtain optimized bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | N-C(benzyl) | 1.47 Å |

| Bond Length | C-O(hydroxyl) | 1.43 Å |

| Bond Angle | C-N-C(pyrrolidine) | 109.5° |

| Dihedral Angle | C(aromatic)-C(benzyl)-N-C(pyrrolidine) | 175.0° |

Note: The values in this table are hypothetical and serve to illustrate the output of a DFT calculation.

Conformational Landscapes and Energy Minima

The flexibility of the pyrrolidine (B122466) ring and the rotation around the single bonds allow this compound to exist in multiple conformations. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them. The pyrrolidine ring can adopt various puckered conformations, typically described as envelope and twisted forms.

Computational methods can systematically explore the conformational landscape to locate all energy minima. This process involves rotating the rotatable bonds and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface, where the low-energy regions correspond to the most stable conformations. For this compound, the key conformational variables would include the puckering of the pyrrolidine ring and the torsional angles defining the orientation of the 3-chloro-benzyl and hydroxyl groups. Identifying the global energy minimum provides insight into the most likely structure of the molecule under given conditions.

Stereoelectronic Effects within the this compound Framework

Stereoelectronic effects arise from the interaction of electron orbitals and can significantly influence the conformation and reactivity of a molecule. In the this compound framework, several stereoelectronic interactions are plausible. For instance, hyperconjugation effects between the nitrogen lone pair and adjacent anti-periplanar C-H or C-C sigma bonds can influence the stability of certain ring conformations.

Furthermore, the presence of the electronegative chlorine atom on the benzyl (B1604629) group and the hydroxyl group on the pyrrolidine ring can lead to intramolecular hydrogen bonding or dipole-dipole interactions that favor specific conformations. An analysis of the natural bond orbitals (NBO) can quantify these interactions by calculating the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals. These effects are crucial for a comprehensive understanding of the molecule's preferred three-dimensional structure.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide valuable tools to analyze the distribution of electrons and predict chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the nitrogen atom or the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be associated with the electron-deficient areas, indicating the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap implies higher reactivity.

Illustrative Frontier Molecular Orbital Data for this compound

| Orbital | Hypothetical Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -6.5 | Nitrogen atom, Aromatic ring | Susceptible to electrophilic attack |

| LUMO | -0.8 | Aromatic ring, Benzyl carbon | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 | - | High kinetic stability |

Note: The values in this table are for illustrative purposes and represent typical outputs from a quantum chemical calculation.

Charge Density Analysis and Electrostatic Potentials

Charge density analysis provides a detailed picture of the electron distribution within a molecule. By calculating the molecular electrostatic potential (MESP), it is possible to visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). The MESP is a valuable tool for predicting non-covalent interactions and sites of chemical reactivity.

For this compound, an MESP map would likely show a region of negative electrostatic potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, as well as the electronegative chlorine atom. These regions would be attractive to electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the protons on the carbon atoms adjacent to the nitrogen would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles. This detailed charge distribution information is complementary to FMO analysis and provides a more complete picture of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. For this compound, NBO analysis, typically performed using Density Functional Theory (DFT) methods, provides a detailed picture of the electron density distribution and the stabilizing interactions between filled donor orbitals and empty acceptor orbitals. theaic.orgpnrjournal.com

Major predicted hyperconjugative interactions include:

n(N) → σ(C-C)*: Delocalization of the nitrogen lone pair into the antibonding orbitals of adjacent carbon-carbon bonds within the pyrrolidine ring.

n(O) → σ(C-H)* and n(O) → σ(C-C)*: Interactions involving the oxygen lone pairs of the hydroxyl group and adjacent C-H and C-C antibonding orbitals.

π(C-C) → π(C-C)*: Intramolecular charge transfer within the 3-chlorobenzyl aromatic ring, which is characteristic of substituted benzene (B151609) systems. theaic.org

n(Cl) → σ(C-C)*: The lone pairs on the chlorine atom can interact with the antibonding orbitals of the aromatic ring, influencing the electronic properties of the benzyl group.

These interactions lead to a stabilization of the molecule. The calculated stabilization energies (E(2)) from such an analysis highlight the most significant electronic delocalizations. A higher E(2) value indicates a more intense interaction between the electron donor and acceptor orbitals. theaic.org

Table 1: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound Note: These are theoretical values based on typical interactions in similar molecular structures.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ* (C-C)pyrrolidine | ~ 3.5 - 5.0 | Nitrogen lone pair delocalization |

| LP (2) O | σ* (C-H)pyrrolidine | ~ 1.5 - 2.5 | Oxygen lone pair delocalization |

| π (Caromatic-Caromatic) | π* (Caromatic-Caromatic) | ~ 18.0 - 22.0 | Aromatic ring resonance |

| LP (3) Cl | σ* (Caromatic-Caromatic) | ~ 0.5 - 1.0 | Chlorine lone pair delocalization |

Computational Spectroscopy for Structural Elucidation (Predictions)

Simulated Vibrational (IR, Raman) Spectra

Computational methods, particularly DFT, are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov For this compound, theoretical calculations can predict the frequencies of fundamental vibrational modes, which can then be correlated with experimental data for structural confirmation. theaic.orgresearchgate.net The simulations provide insights into the nature of the vibrations, such as stretching, bending, and torsional modes.

The predicted spectrum would exhibit characteristic bands for its functional groups:

O-H Stretch : A strong, broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, corresponding to the stretching of the hydroxyl group.

C-H Stretches : Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the pyrrolidine and benzyl methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ range. theaic.org

C=C Aromatic Stretches : The benzene ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. theaic.org

C-N Stretch : The stretching vibration of the tertiary amine in the pyrrolidine ring is expected in the 1000-1200 cm⁻¹ region.

C-O Stretch : The alcohol C-O stretching vibration should produce a strong band in the IR spectrum, typically between 1050 and 1200 cm⁻¹.

C-Cl Stretch : A moderate to strong band corresponding to the C-Cl stretch is predicted in the 600-800 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound Note: These are theoretical values based on calculations for similar functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~ 3450 | O-H stretch | Alcohol |

| ~ 3060 | C-H stretch | Aromatic Ring |

| ~ 2970, 2880 | C-H stretch | Aliphatic (CH₂, CH) |

| ~ 1595, 1475 | C=C stretch | Aromatic Ring |

| ~ 1180 | C-N stretch | Tertiary Amine |

| ~ 1100 | C-O stretch | Alcohol |

| ~ 780 | C-H out-of-plane bend | Aromatic Ring (meta-subst.) |

| ~ 710 | C-Cl stretch | Aryl Halide |

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts via computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, is a valuable tool for structural verification. researchgate.net The chemical environment of each nucleus determines its shielding tensor and, consequently, its chemical shift. For this compound, theoretical calculations can provide a set of predicted shifts that serve as a reference for experimental spectra. mdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the pyrrolidine ring protons, and the hydroxyl proton. The aromatic region would likely show complex splitting patterns due to the meta-substitution. The diastereotopic benzylic protons may appear as two distinct signals or an AB quartet. The protons on the pyrrolidine ring would also exhibit complex splitting due to their varied chemical environments and spin-spin coupling.

The ¹³C NMR spectrum would show distinct resonances for each unique carbon atom. The aromatic carbons would appear in the ~110-145 ppm range, with the carbon attached to the chlorine atom being significantly influenced. The aliphatic carbons of the pyrrolidine ring and the benzylic methylene group would resonate at higher fields.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Predicted values are relative to TMS and can be influenced by solvent and computational level.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C2', C4', C5', C6' | ~ 7.1 - 7.4 | ~ 125 - 130 |

| Aromatic C-Cl | C3' | - | ~ 134 |

| Aromatic C-CH₂ | C1' | - | ~ 140 |

| Benzylic CH₂ | - | ~ 3.6 | ~ 60 |

| Pyrrolidine CH-OH | C3 | ~ 4.4 | ~ 70 |

| Pyrrolidine CH₂-N | C2, C5 | ~ 2.5 - 3.0 | ~ 55 - 62 |

| Pyrrolidine CH₂ | C4 | ~ 1.8 - 2.2 | ~ 35 |

| Alcohol OH | - | Variable (solvent dependent) | - |

Reaction Mechanism Modeling and Dynamics Simulations

Computational Exploration of Potential Energy Surfaces

The exploration of a molecule's potential energy surface (PES) is fundamental to understanding its reactivity and conformational preferences. For this compound, computational methods can map the PES to identify stable conformers (local minima) and the transition states (saddle points) that connect them. aps.org This information is crucial for predicting the most likely reaction pathways or conformational changes. chemrxiv.org

Techniques such as relaxed PES scans, where specific dihedral angles are systematically varied and the energy is minimized at each step, can reveal the energy barriers to bond rotation. For instance, the rotation around the C-N bond connecting the benzyl group to the pyrrolidine ring, and the puckering of the pyrrolidine ring itself, can be investigated. The results would identify the lowest energy conformations of the molecule and the energy required to transition between them. This is vital for understanding how the molecule's shape influences its interactions with biological targets. Methods like simulated annealing or ab initio molecular dynamics can also be employed to explore the PES more broadly and uncover unexpected stable structures or reaction pathways. aps.org

Molecular Dynamics Simulations for Conformational Transitions

While PES exploration provides a static picture of energy landscapes, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the atomic motions of this compound by solving Newton's equations of motion, providing insights into its conformational flexibility and dynamics in various environments, such as in a solvent like water. nih.govmdpi.com

MD simulations can be used to:

Analyze Conformational Flexibility : Track the puckering of the five-membered pyrrolidine ring, which can adopt various "envelope" and "twist" conformations. The simulations can determine the relative populations and lifetimes of these conformers. mdpi.com

Study Solvent Effects : The presence of an explicit solvent model allows for the investigation of how interactions with solvent molecules (e.g., water) influence the conformational preferences and the formation of intramolecular versus intermolecular hydrogen bonds. nih.gov

Observe Conformational Transitions : Over the course of a simulation (typically nanoseconds to microseconds), the molecule can be observed transitioning between different stable conformations. researchgate.net These simulations can reveal the pathways of these transitions and the timescales on which they occur, providing a deeper understanding of the molecule's dynamic behavior which is often critical for its function. nih.gov

Analysis of Intra- and Intermolecular Interactions

The spatial arrangement and interactions of this compound, both with itself and with surrounding molecules, are governed by a variety of non-covalent forces. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools to elucidate these interactions at an atomic level.

The this compound molecule possesses key functional groups capable of participating in hydrogen bonding: the hydroxyl (-OH) group acts as a hydrogen bond donor and acceptor, while the tertiary amine of the pyrrolidine ring can act as a hydrogen bond acceptor.

In aggregates of the molecule, these groups can form extensive hydrogen bonding networks. The hydroxyl group of one molecule can interact with the nitrogen atom or the hydroxyl oxygen of a neighboring molecule. These interactions are fundamental to the solid-state structure and can significantly influence physical properties such as melting point and solubility.

Computational studies on similar heterocyclic compounds often reveal the energetic favorability of specific hydrogen bonding patterns. For instance, head-to-tail chains or cyclic arrangements are commonly observed. The strength of these hydrogen bonds can be quantified through computational methods by calculating parameters like bond distance, angle, and interaction energy.

Table 1: Representative Hydrogen Bond Parameters from Computational Models of Pyrrolidinol Analogs

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|

| O-H···N | 2.7 - 3.1 | 150 - 180 | -3 to -7 |

Note: This table presents typical values observed in computational studies of similar compounds and serves as an illustrative example.

Beyond hydrogen bonding, other non-covalent interactions play a significant role in the molecular assembly of this compound. nih.gov These include:

Dispersion Forces (van der Waals interactions): These are ubiquitous attractive forces arising from temporary fluctuations in electron density. The benzyl and pyrrolidine rings provide substantial surface area for these interactions to occur between molecules.

π-π Stacking: The aromatic chlorobenzyl group can engage in π-π stacking interactions with neighboring aromatic rings. The geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the strength of the interaction.

C-H···π Interactions: The hydrogen atoms on the pyrrolidine and benzyl groups can interact with the electron cloud of the aromatic ring of an adjacent molecule.

Halogen Bonding: The chlorine atom on the benzyl ring can act as a Lewis acid and interact with a Lewis base (such as the oxygen or nitrogen atoms), although this is generally a weaker interaction compared to hydrogen bonding.

Computational techniques like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are employed to visualize and quantify these weak interactions. nih.gov Energy decomposition analysis can further partition the total interaction energy into electrostatic, dispersion, and other components, providing a deeper understanding of the nature of the intermolecular forces. nih.gov

Table 2: Estimated Contribution of Non-Covalent Interactions to Lattice Energy in Benzyl-Containing Molecular Crystals

| Interaction Type | Energy Contribution Range (kcal/mol) |

|---|---|

| Dispersion | -15 to -30 |

| π-π Stacking | -2 to -5 |

| C-H···π | -0.5 to -2.5 |

Note: These values are illustrative and based on general findings from computational studies of similar molecular crystals.

The surrounding solvent environment can significantly influence the conformation and reactivity of this compound. researchgate.net Computational models, particularly those using implicit solvent models (like the Polarizable Continuum Model - PCM) or explicit solvent molecular dynamics simulations, can predict these effects. nih.govnih.gov

In polar solvents, the solvent molecules can form hydrogen bonds with the hydroxyl and amine groups of the solute. This solvation can stabilize conformations where these groups are more exposed. Conversely, in nonpolar solvents, intramolecular hydrogen bonding (if sterically feasible) might be favored to minimize unfavorable interactions with the solvent.

Solvent polarity can also affect the molecule's reactivity by stabilizing or destabilizing transition states. For instance, reactions involving charge separation in the transition state are generally accelerated in polar solvents. Computational studies can calculate the energy barriers of reactions in different solvents to predict these kinetic effects. The molecular geometry itself, including bond lengths and angles, can also be subtly altered by the dielectric constant of the medium. researchgate.net

Table 3: Predicted Dihedral Angle Variation in a Pyrrolidinol Analog in Different Solvents

| Solvent | Dielectric Constant | Key Dihedral Angle (°) |

|---|---|---|

| Vacuum | 1 | 65.4 |

| Chloroform | 4.8 | 68.2 |

| Acetonitrile (B52724) | 37.5 | 71.5 |

Note: This table is a hypothetical representation based on typical solvent effects observed in computational studies of flexible molecules.

Chiral Recognition and Supramolecular Chemistry of R 1 3 Chloro Benzyl Pyrrolidin 3 Ol

Investigation of Self-Assembly and Ordered Structures

The self-assembly of chiral molecules like (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol into ordered structures is governed by a delicate interplay of non-covalent interactions. The key functional groups present in the molecule—the pyrrolidine (B122466) ring, the hydroxyl group, and the 3-chlorobenzyl moiety—would play crucial roles in directing its aggregation behavior.

The hydroxyl group is a potent hydrogen bond donor and acceptor, suggesting that hydrogen bonding would be a primary driving force for self-assembly. It is conceivable that molecules of this compound could form one-dimensional chains or more complex two- or three-dimensional networks through intermolecular O-H···N or O-H···O hydrogen bonds. The nitrogen atom of the pyrrolidine ring, being a hydrogen bond acceptor, could also participate in these interactions.

Furthermore, the aromatic 3-chlorobenzyl group can engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, would contribute to the stability of the assembled structures. The presence of the chlorine atom could influence the nature of these stacking interactions through halogen bonding or by modifying the electronic properties of the aromatic ring.

The chirality of the molecule is expected to introduce a helical bias to the self-assembled structures. Enantiomerically pure this compound would likely form homochiral aggregates, potentially leading to the formation of chiral crystals or other ordered materials.

Molecular Packing and Crystal Engineering Principles

The principles of crystal engineering allow for a rational design of crystalline solids with desired properties. For this compound, understanding its molecular packing in the solid state is essential for predicting and controlling its physical and chemical properties.

The concept of supramolecular synthons, which are robust and predictable non-covalent interactions, could be applied. For instance, the hydroxyl group could form a reliable O-H···N synthon with the pyrrolidine nitrogen of a neighboring molecule. The relative orientation of the 3-chlorobenzyl groups would be optimized to maximize favorable π-π stacking and minimize steric hindrance.

The table below summarizes the potential key intermolecular interactions and their expected role in the crystal packing of this compound.

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | Hydroxyl group (donor/acceptor), Pyrrolidine nitrogen (acceptor) | Primary driving force for forming extended networks. |

| π-π Stacking | 3-Chlorobenzyl group | Stabilization of the crystal lattice through aromatic interactions. |

| Halogen Bonding | Chlorine atom | Potential directional interaction influencing molecular arrangement. |

| van der Waals Forces | Entire molecule | General contribution to the overall packing efficiency. |

Interactions with Chiral Hosts or Guests

The chiral nature of this compound makes it a potential candidate for enantioselective recognition by chiral host molecules. Host-guest chemistry principles suggest that a chiral host with a complementary cavity in terms of size, shape, and chemical functionality could preferentially bind the (R)-enantiomer over its (S)-counterpart.

The interactions driving this recognition would be a combination of the non-covalent forces previously discussed. For example, a chiral crown ether or a cyclodextrin (B1172386) derivative could encapsulate the 3-chlorobenzyl group within its hydrophobic cavity, while specific hydrogen bonding interactions could occur between the host's functional groups and the pyrrolidin-3-ol moiety. The stereochemical arrangement of these interaction points would be critical for achieving high enantioselectivity.

Conversely, this compound could itself act as a chiral host for smaller guest molecules. The rigid pyrrolidine ring and the appended functional groups could define a chiral recognition site.

Stereoselective Complexation Studies

Stereoselective complexation refers to the preferential formation of a complex between one stereoisomer of a chiral molecule and another chiral species. For this compound, such studies would involve investigating its interactions with other chiral molecules, such as chiral acids, bases, or metal complexes.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating or shift reagents, would be invaluable in studying these interactions. Changes in the chemical shifts of the protons of this compound upon addition of a chiral auxiliary would provide evidence of complex formation and could be used to determine the enantiomeric excess of a sample.

Isothermal titration calorimetry (ITC) could be employed to quantify the thermodynamic parameters of the complexation, such as the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). A significant difference in these parameters for the complexation with the (R)- and (S)-enantiomers of another chiral molecule would indicate stereoselective recognition.

The following table outlines potential experimental approaches for studying the stereoselective complexation of this compound.

| Experimental Technique | Information Obtained |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on differential interaction with a chiral stationary phase. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observation of diastereomeric complexes with chiral solvating agents, allowing for enantiomeric discrimination. |

| Isothermal Titration Calorimetry (ITC) | Determination of thermodynamic parameters of binding (affinity, enthalpy, entropy) for stereoselective interactions. |

| Circular Dichroism (CD) Spectroscopy | Probing changes in chirality upon complexation with other chiral molecules. |

Applications of R 1 3 Chloro Benzyl Pyrrolidin 3 Ol in Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Chiral Heterocyclic Compounds

The pyrrolidine (B122466) ring is a fundamental structural motif found in a vast number of biologically active natural products and synthetic drugs. nih.govnih.gov Consequently, (R)-1-(3-chloro-benzyl)-pyrrolidin-3-ol is a significant intermediate for the synthesis of more complex chiral heterocyclic compounds. nbinno.comosi.lv The stereochemistry of this starting material is crucial as it often dictates the final stereochemistry of the target molecule, which is essential for its biological activity. nih.gov

The synthesis of various pyrrolidine derivatives often starts from readily available chiral precursors like proline or 4-hydroxyproline. nih.govmdpi.com These precursors are then subjected to a series of chemical transformations to introduce desired functional groups and build molecular complexity. The use of such chiral building blocks ensures the production of optically pure compounds, which is a critical requirement in the pharmaceutical industry. mdpi.com

For instance, substituted chiral pyrrolidines are key components in the development of organocatalysts, which are used to promote chemical reactions with high stereoselectivity. mdpi.comunibo.it The precise arrangement of substituents on the pyrrolidine ring allows these catalysts to control the formation of specific stereoisomers of a product. unibo.it

Table 1: Examples of Chiral Heterocyclic Compounds Derived from Pyrrolidine Scaffolds

| Compound Class | Significance | Synthetic Approach |

|---|---|---|

| Pyrrolidine-based organocatalysts | Used in asymmetric synthesis to produce enantiomerically pure compounds. mdpi.comunibo.it | Modification of chiral pyrrolidine precursors like proline and prolinol. nih.govmdpi.com |

| Biologically active molecules | Core structure in many FDA-approved drugs and natural products. nih.govnbinno.com | Functionalization of pre-existing chiral pyrrolidine rings. nih.govmdpi.com |

Precursor for Novel Chiral Ligands in Asymmetric Catalysis

In the field of asymmetric catalysis, chiral ligands play a pivotal role by coordinating to a metal center to create a chiral environment. This chiral catalyst then directs a chemical reaction to favor the formation of one enantiomer over the other. youtube.com this compound, with its defined stereocenter and functional groups, is an attractive precursor for the synthesis of such novel chiral ligands. nih.gov

The pyrrolidine scaffold is a privileged structure in the design of ligands for a wide range of metal-catalyzed asymmetric reactions. nih.gov The hydroxyl group on the pyrrolidine ring can be readily modified to introduce phosphine, amine, or other coordinating groups, thereby creating a bidentate or tridentate ligand. The stereochemistry at the 3-position of the pyrrolidine ring is instrumental in creating the specific three-dimensional pocket around the metal center, which is responsible for the enantioselectivity of the catalyzed reaction.

The development of new and efficient chiral ligands is a continuous effort in chemical research to expand the scope of asymmetric catalysis to new types of transformations and to improve the efficiency and selectivity of existing methods.

Integration into Polymeric Materials with Tunable Chiral Properties

The incorporation of chiral units into polymer chains can impart unique properties to the resulting materials, such as the ability to recognize other chiral molecules or to interact with polarized light in specific ways. While direct evidence for the use of this compound in this specific application is limited in the provided search results, the general principle of using chiral building blocks to create chiral polymers is well-established.

Chiral monomers, when polymerized, can lead to macromolecules with a helical structure or other forms of organized chirality. The properties of these chiral polymers can often be tuned by changing the structure of the chiral monomer or by altering the polymerization conditions. Such materials have potential applications in areas like chiral separations, sensing, and optics.

Development of Chiral Stationary Phases for Chromatographic Separations

Chiral chromatography is a critical technique for separating enantiomers, which is essential for the development and quality control of chiral drugs. nih.gov This separation is achieved using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. bgb-analytik.com The enantiomers of a racemic mixture interact differently with the chiral selector, leading to different retention times and thus their separation. bgb-analytik.com

While the direct use of this compound in commercially available CSPs is not explicitly detailed in the search results, chiral molecules with similar structural features are commonly employed as chiral selectors. researchgate.net The pyrrolidine scaffold can be attached to a solid support, such as silica (B1680970) gel, and the functional groups on the ring can be further modified to enhance its chiral recognition capabilities.

The development of new CSPs is an active area of research, with the goal of creating phases that can separate a wider range of chiral compounds with higher efficiency and resolution. nih.govresearchgate.net The performance of a CSP is highly dependent on the structure of the chiral selector and its interactions with the analytes. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Proline |

Emerging Research Directions and Future Challenges for R 1 3 Chloro Benzyl Pyrrolidin 3 Ol

Sustainable Synthetic Routes and Green Chemistry Principles

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance economic viability. For the synthesis of (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol, this translates to the development of routes that reduce waste, decrease energy consumption, and utilize renewable resources. Key areas of research include:

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The use of enzymes, such as ketoreductases, can facilitate the asymmetric reduction of a corresponding pyrrolidinone precursor to yield the desired (R)-enantiomer with high enantiomeric excess. This approach often proceeds under mild reaction conditions in aqueous media, significantly reducing the need for hazardous organic solvents and reagents. Recent advancements in directed evolution are expanding the substrate scope and improving the efficiency of these biocatalytic systems for the synthesis of chiral pyrrolidines. cam.ac.ukresearchgate.net

Renewable Feedstocks: While not yet fully realized for this specific compound, a long-term goal is the utilization of renewable feedstocks derived from biomass to construct the pyrrolidine (B122466) ring. This would represent a significant step towards a more sustainable pharmaceutical supply chain.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry known as atom economy. researchgate.net This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic approaches.

The following table summarizes the key green chemistry principles and their application to the synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing syntheses to minimize waste generation from the outset. |

| Atom Economy | Utilizing catalytic methods to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Employing biocatalysts and safer solvents like water or ethanol. scispace.com |

| Designing Safer Chemicals | The inherent structure of the target molecule is fixed, but safer reagents and intermediates are prioritized. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives or exploring solvent-free conditions. scispace.com |

| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. acs.org |

| Use of Renewable Feedstocks | Long-term goal of sourcing starting materials from biomass. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing catalytic amounts of enzymes or other catalysts instead of stoichiometric reagents. |

| Design for Degradation | Not directly applicable to the synthesis but relevant to the lifecycle of the final products. |

| Real-time analysis for Pollution Prevention | In-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and chemical releases. |

Exploration of Unconventional Reaction Pathways and Conditions

Moving beyond traditional batch synthesis, researchers are exploring novel reaction technologies to improve the efficiency, safety, and scalability of producing this compound.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. arxiv.orgarxiv.org The synthesis of pyrrolidine derivatives has been successfully demonstrated in flow systems, allowing for precise control over reaction parameters and facilitating rapid optimization. acs.orgresearchgate.net This technology is particularly promising for the scale-up production of chiral intermediates like this compound.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating. acs.orgnih.gov This technique has been widely applied to the synthesis of heterocyclic compounds, including pyrrolidine derivatives, and represents a valuable tool for the rapid exploration of new synthetic routes and reaction conditions. researchgate.nettandfonline.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. While specific applications to this compound are still in their infancy, the potential for developing new C-C and C-N bond-forming reactions for pyrrolidine ring construction is an active area of research.

This table highlights the benefits of these unconventional reaction conditions.

| Reaction Condition | Key Advantages for Synthesizing this compound |

| Flow Chemistry | Improved safety, scalability, and process control. arxiv.orgarxiv.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction efficiency. acs.orgnih.gov |

| Photocatalysis | Access to novel reaction pathways under mild and sustainable conditions. |

Advanced Spectroscopic Characterization Techniques (Methodologies only)

The unambiguous determination of the absolute configuration and conformational analysis of chiral molecules like this compound is crucial. Advanced spectroscopic techniques provide detailed structural information that is often unattainable with routine methods.